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Introduction
1,5-Dimethyl-3-ethoxycarbonylpyrazole, with the chemical formula C₈H₁₂N₂O₂ and a

molecular weight of 168.19 g/mol , is a substituted pyrazole derivative of significant interest in

medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-established

pharmacophore present in a variety of therapeutic agents, recognized for a broad spectrum of

biological activities.[2][3] A thorough understanding of the spectroscopic properties of 1,5-
Dimethyl-3-ethoxycarbonylpyrazole is paramount for its unambiguous identification, purity

assessment, and for elucidating its role in various chemical and biological processes. This

guide provides a detailed analysis of its nuclear magnetic resonance (NMR), mass

spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, grounded

in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Correlation
The structural framework of 1,5-Dimethyl-3-ethoxycarbonylpyrazole forms the basis for the

interpretation of its spectroscopic data. Key structural features include the pyrazole ring, two

methyl groups at positions 1 and 5, and an ethoxycarbonyl group at position 3. Each of these

components will give rise to characteristic signals in the various spectra discussed.
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Caption: Molecular structure of 1,5-Dimethyl-3-ethoxycarbonylpyrazole.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 1,5-Dimethyl-3-ethoxycarbonylpyrazole, both ¹H and ¹³C NMR provide

definitive information about its carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,5-Dimethyl-3-ethoxycarbonylpyrazole is expected to exhibit five

distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for 1,5-Dimethyl-3-ethoxycarbonylpyrazole in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.35 Triplet 3H -O-CH₂-CH₃

~2.30 Singlet 3H C₅-CH₃

~3.80 Singlet 3H N₁-CH₃

~4.30 Quartet 2H -O-CH₂-CH₃

~6.50 Singlet 1H C₄-H

Expert Interpretation: The downfield shift of the N-methyl protons (~3.80 ppm) compared to the

C-methyl protons (~2.30 ppm) is due to the direct attachment of the methyl group to the

electronegative nitrogen atom. The ethoxy group displays a characteristic ethyl pattern: a triplet

for the terminal methyl group coupled to the adjacent methylene protons, and a quartet for the

methylene protons coupled to the methyl protons. The lone proton on the pyrazole ring at

position 4 appears as a singlet, as it has no adjacent protons to couple with. The exact

chemical shifts can be influenced by the solvent used.[4]

1.2: ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1,5-Dimethyl-3-ethoxycarbonylpyrazole in CDCl₃

Chemical Shift (δ, ppm) Carbon Assignment

~14.0 -O-CH₂-CH₃

~15.0 C₅-CH₃

~36.0 N₁-CH₃

~60.0 -O-CH₂-CH₃

~108.0 C₄

~140.0 C₃

~148.0 C₅

~163.0 C=O (Ester)

Expert Interpretation: The carbonyl carbon of the ester group is the most downfield signal due

to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons of the

pyrazole ring appear in the range of ~108-148 ppm. The aliphatic carbons of the methyl and

ethyl groups are found in the upfield region of the spectrum. The chemical shifts of heterocyclic

carbons can be estimated using established correlation tables.[5]

1.3: Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dimethyl-3-
ethoxycarbonylpyrazole in about 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6][7] Ensure the

instrument is properly shimmed to obtain a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-

32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal at 0.00 ppm.

Sample Preparation

Data Acquisition (400/500 MHz)

Data Processing

Dissolve Sample
in CDCl3 with TMS Shimming ¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phase Correction Baseline Correction Integration & Referencing

Click to download full resolution via product page

Caption: Experimental workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Table 3: Predicted Mass Spectrometry Data for 1,5-Dimethyl-3-ethoxycarbonylpyrazole
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m/z Interpretation

168 [M]⁺ (Molecular Ion)

153 [M - CH₃]⁺

140 [M - C₂H₄]⁺

123 [M - OC₂H₅]⁺

95 [M - COOC₂H₅]⁺

Expert Interpretation: The molecular ion peak at m/z 168 corresponds to the molecular weight

of the compound.[1] Common fragmentation patterns for esters include the loss of the alkoxy

group (-OC₂H₅) to give a fragment at m/z 123, or the loss of the entire ester group (-COOC₂H₅)

resulting in a fragment at m/z 95.[8] Loss of a methyl group from the pyrazole ring can lead to a

fragment at m/z 153.

2.1: Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and thermally stable compounds like 1,5-Dimethyl-3-ethoxycarbonylpyrazole.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system

equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a

temperature program to separate the components of the sample.

MS Detection: The eluent from the GC column is introduced into the ion source of the mass

spectrometer (typically using electron ionization at 70 eV). The mass analyzer separates the

ions based on their m/z ratio, and the detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.
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Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2980-2850 C-H stretch Aliphatic (CH₃, CH₂)

~1720 C=O stretch Ester

~1550 C=N stretch Pyrazole ring

~1250 C-O stretch Ester

Expert Interpretation: The most prominent peak in the IR spectrum is expected to be the strong

absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of

the ester group.[9][10] The C-H stretching vibrations of the methyl and ethyl groups will appear

in the 2850-2980 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the

pyrazole ring are expected in the fingerprint region, typically around 1550 cm⁻¹.[2]

3.1: Experimental Protocol for FTIR Data Acquisition
Step-by-Step Methodology (KBr Pellet):

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high

pressure to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.
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Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expert Interpretation: Pyrazole and its derivatives typically exhibit absorption maxima in the UV

region due to π → π* electronic transitions within the aromatic ring.[11] For 1,5-Dimethyl-3-
ethoxycarbonylpyrazole, an absorption maximum is expected in the range of 220-280 nm.

The exact position and intensity of the absorption band can be influenced by the solvent

polarity.

4.1: Experimental Protocol for UV-Vis Data Acquisition
Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or acetonitrile) of a known concentration.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent (as a reference) and the other with the sample solution.

Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to record

the absorbance spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar

absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path

length are known.

Conclusion
The comprehensive spectroscopic analysis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole
presented in this guide, encompassing ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy,

provides a robust framework for its identification and characterization. The detailed protocols

and expert interpretations serve as a valuable resource for researchers in ensuring the quality

and integrity of their work with this important heterocyclic compound. The convergence of data

from these orthogonal analytical techniques allows for the unambiguous confirmation of its

molecular structure, which is a critical step in any scientific investigation, from fundamental

research to drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1585288?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/138577
https://pubchem.ncbi.nlm.nih.gov/compound/138577
https://www.ijtsrd.com/papers/ijtsrd51723.pdf
http://www.orientjchem.org/vol23no3/synthesis-and-characterization-of-some-pyrazole-derivatives/
http://www.orientjchem.org/vol23no3/synthesis-and-characterization-of-some-pyrazole-derivatives/
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.rsc.org/suppdata/c8/ra/c8ra04550j/c8ra04550j1.pdf
https://www.arkat-usa.org/get-file/19234/
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.mdpi.com/1420-3049/17/5/4962
https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00536h
https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00536h
https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00536h
https://www.benchchem.com/product/b1585288#spectroscopic-data-of-1-5-dimethyl-3-ethoxycarbonylpyrazole
https://www.benchchem.com/product/b1585288#spectroscopic-data-of-1-5-dimethyl-3-ethoxycarbonylpyrazole
https://www.benchchem.com/product/b1585288#spectroscopic-data-of-1-5-dimethyl-3-ethoxycarbonylpyrazole
https://www.benchchem.com/product/b1585288#spectroscopic-data-of-1-5-dimethyl-3-ethoxycarbonylpyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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